Kuwanon H

説明

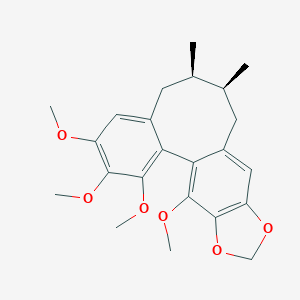

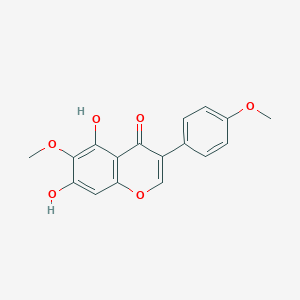

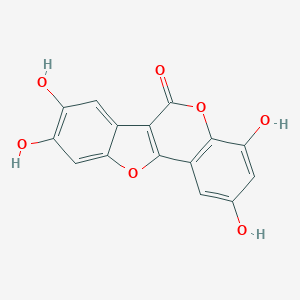

Kuwanon H is a flavonoid compound isolated from the mulberry tree (Morus alba)These compounds are biosynthetically derived from the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . This compound has attracted significant attention due to its complex architecture, remarkable biological activities, and synthetic challenges.

科学的研究の応用

Kuwanon H has a wide range of scientific research applications:

Chemistry: this compound is studied for its unique chemical structure and reactivity, making it a valuable compound for synthetic chemists.

作用機序

Kuwanon H exerts its effects through various molecular targets and pathways:

Endoplasmic Reticulum Stress: This compound induces cytotoxic endoplasmic reticulum stress, leading to the inhibition of cell viability and induction of apoptosis.

Bombesin Receptor Antagonism: This compound acts as a potent non-peptide bombesin receptor antagonist, selectively inhibiting the binding of gastrin-releasing peptide to its receptor.

生化学分析

Biochemical Properties

Kuwanon H plays a crucial role in various biochemical reactions. It has been identified as a potent inhibitor of angiotensin-converting enzyme (ACE), which is pivotal in regulating blood pressure . This compound interacts with ACE by binding to its active site, thereby preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . Additionally, this compound has been shown to inhibit the binding of gastrin-releasing peptide to its receptor, which is involved in various cellular processes .

Cellular Effects

This compound exerts significant effects on different cell types and cellular processes. In melanoma cells, this compound induces cytotoxic endoplasmic reticulum stress and impairs autophagy flux, leading to cell death . It also influences cell signaling pathways, such as the ATF4-DDIT3-TRIB3-AKT-MTOR axis, which is crucial for autophagy regulation . Furthermore, this compound has been observed to modulate gene expression related to these pathways, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of ACE, inhibiting its activity and reducing the production of angiotensin II . This compound also induces endoplasmic reticulum stress by disrupting protein folding, leading to the activation of the unfolded protein response and subsequent cell death in melanoma cells . Additionally, this compound inhibits the fusion of autophagosomes with lysosomes, impairing autophagic degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting cell proliferation and inducing cell death in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce blood pressure by inhibiting ACE activity . At higher doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and adverse effects become more prominent at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as ACE and proteins involved in the renin-angiotensin system . This compound also affects metabolic flux by modulating the activity of key enzymes and altering metabolite levels . These interactions contribute to its overall pharmacological effects, including blood pressure regulation and anti-cancer activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the endoplasmic reticulum, where it induces stress responses and disrupts protein folding . This compound also localizes to autophagosomes, where it inhibits their fusion with lysosomes, impairing autophagic degradation . These localization patterns are directed by targeting signals and post-translational modifications that guide this compound to specific cellular compartments .

準備方法

Synthetic Routes and Reaction Conditions

Kuwanon H can be synthesized through the Diels–Alder reaction, which involves the cycloaddition of a chalcone dienophile and a dehydroprenylphenol diene. The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the root bark of the mulberry tree. The extraction process includes the use of solvents such as ethyl acetate to isolate the prenylated flavonoids, including this compound . The extract is then purified using chromatographic techniques to obtain the desired compound.

化学反応の分析

Types of Reactions

Kuwanon H undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups.

類似化合物との比較

特性

IUPAC Name |

8-[6-[2,4-dihydroxy-3-(3-methylbut-2-enyl)benzoyl]-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H44O11/c1-21(2)6-10-27-33(48)15-14-29(41(27)53)42(54)38-31(26-12-8-24(46)18-34(26)49)16-23(5)17-32(38)39-36(51)20-37(52)40-43(55)30(11-7-22(3)4)44(56-45(39)40)28-13-9-25(47)19-35(28)50/h6-9,12-15,17-20,31-32,38,46-53H,10-11,16H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBPTKFKCCNXNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C5=C4OC(=C(C5=O)CC=C(C)C)C6=C(C=C(C=C6)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H44O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76472-87-2 | |

| Record name | Albanin G | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030075 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

Q1: What is the primary mechanism of action for Kuwanon H's anti-melanoma activity?

A: this compound exerts its anti-melanoma effects by inducing cytotoxic endoplasmic reticulum (ER) stress and impairing autophagy flux. [] This ER stress inhibits cell viability, promotes apoptosis, and disrupts the normal autophagy process crucial for melanoma cell survival. []

Q2: How does this compound impact autophagy in melanoma cells?

A: While this compound initially triggers autophagosome formation through the ATF4-DDIT3-TRIB3-AKT-MTOR axis, it ultimately impairs the completion of the autophagy flux. [] This disruption of autophagy contributes significantly to its anti-cancer properties. []

Q3: Does this compound demonstrate synergistic effects with existing chemotherapeutics?

A: Research suggests this compound enhances the sensitivity of melanoma cells to cisplatin, both in vitro and in vivo. [] This enhanced sensitivity is attributed to this compound's impairment of autophagy, which hinders the degradation of reactive oxygen species and damaged mitochondria, ultimately promoting cisplatin's effectiveness. []

Q4: Beyond melanoma, what other therapeutic applications are being explored for this compound?

A: this compound exhibits potential as an α-glucosidase inhibitor, suggesting its utility in managing diabetes by controlling postprandial hyperglycemia. [, , ] It demonstrates strong inhibitory activity against α-glucosidase, comparable to or even exceeding that of the known inhibitor 1-deoxynojirimycin (DNJ). []

Q5: How does this compound's structure contribute to its α-glucosidase inhibitory activity?

A: While the exact mechanism is still under investigation, studies propose that this compound, being an isopentenyl flavonoid, interacts with α-glucosidase at a different site compared to the alkaloid inhibitor DNJ. [] This difference in binding sites might explain its distinct inhibitory profile and potential for synergistic effects with other α-glucosidase inhibitors. []

Q6: What is the significance of the phellem layer in the context of this compound content in Mori Cortex?

A: this compound is found in lower concentrations in Mori Cortex (mulberry root bark without the phellem layer) compared to the whole mulberry root bark. [] This difference highlights the importance of considering the presence or absence of the phellem layer when standardizing Mori Cortex for medicinal use, especially when targeting this compound as a key bioactive compound. []

Q7: Does this compound possess any antioxidant properties?

A: While some studies suggest potential antioxidant activity for this compound, [] other research indicates its antioxidant capacity might be less pronounced compared to other compounds found in Morus alba, such as morin and oxyresveratrol. [] Further investigation is necessary to definitively characterize its antioxidant potential.

Q8: What is the current understanding of this compound's safety profile?

A8: While some studies suggest potential therapeutic benefits, comprehensive toxicological data on this compound is currently limited. Further research is crucial to establish its safety profile, potential for adverse effects, and long-term impact on human health.

Q9: What analytical techniques are commonly employed to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detectors, is frequently used for identifying and quantifying this compound in complex mixtures. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one](/img/structure/B150252.png)

![[3-(Hydroxymethyl)-1H-indol-1-yl]acetic acid](/img/structure/B150265.png)